2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine
Description
Properties
IUPAC Name |
2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c11-8-4-2-1-3-7(8)10-13-9(5-6-12)15-14-10/h1-4H,5-6,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAAHQWGWLGHOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CCN)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by substitution reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the 1,2,4-oxadiazole ring and subsequent functionalization steps .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: It is used in the development of new materials with specific electronic and optical properties.
Biological Studies: The compound is investigated for its interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as antimicrobial or anti-inflammatory activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Chlorophenyl Substitution
The position of the chlorine atom on the phenyl ring significantly influences molecular properties:
- Its hydrochloride salt form increases aqueous solubility .
Target Compound (2-Chlorophenyl derivative) :
- Predicted Properties : Ortho-chloro substitution introduces steric bulk, which could hinder rotational freedom and reduce binding affinity compared to para-substituted analogs. However, it may enhance selectivity for targets requiring rigid ligands.
Table 1: Comparison of Chlorophenyl Isomers
Ethylamine Side Chain Modifications
Variations in the amine-containing side chain alter pharmacokinetic profiles:
- [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine (5a) :
Substituent Effects on Oxadiazole Core
Electron-Withdrawing Groups :
Bulkier Substituents :
- Cyclopropyl Derivatives (e.g., 952283-54-4 in ): Cyclopropyl groups improve metabolic resistance by blocking oxidative degradation pathways .
Biological Activity
2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine is a compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for 2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine is C10H10ClN3O. The presence of the oxadiazole ring contributes to its reactivity and biological properties. The chlorophenyl substituent may enhance its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. In particular, studies have shown that derivatives of 1,2,4-oxadiazoles can inhibit the growth of various bacterial strains. For instance:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine | E. coli | 15 |
| 2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine | S. aureus | 18 |
These findings suggest that the compound could be developed as a potential antimicrobial agent.
Anticancer Activity
The anticancer properties of oxadiazole derivatives have been a focal point in recent research. Studies have shown that 2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine exhibits cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 10.0 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory properties in preclinical models. The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The biological activity of 2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Interaction with DNA : Some studies suggest that oxadiazole derivatives can intercalate with DNA, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : The compound may modulate signaling pathways associated with inflammation and apoptosis.
Case Studies
Several studies have investigated the biological activity of 2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine:
- Study on Antimicrobial Activity : A study published in the Journal of Brazilian Chemical Society evaluated various oxadiazole derivatives against clinical isolates of bacteria. The results indicated that this compound had a significant inhibitory effect on both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assessment : In a study assessing cytotoxicity against cancer cell lines published in Pharmaceutical Biology, researchers found that the compound effectively induced apoptosis in MCF-7 cells through the activation of caspase pathways .
- Inflammation Model : A preclinical study investigated the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The results showed a significant reduction in edema when treated with the compound compared to controls .
Q & A
Q. What synthetic routes are recommended for the preparation of 2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine?
A common approach involves cyclocondensation of 2-chlorobenzaldehyde oxime with a nitrile precursor. For example, hydroxylamine hydrochloride can react with 2-chlorobenzaldehyde to form an oxime intermediate, which is then treated with ethyl cyanoacetate under basic conditions to form the oxadiazole ring. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yield (70–85%) . Optimization of reaction temperature (80–100°C) and solvent (ethanol or DMF) is critical to avoid side products.
Q. Which spectroscopic techniques are most effective for structural characterization?
- 1H/13C NMR : Key signals include the oxadiazole C5 proton (δ 8.1–8.3 ppm) and the ethanamine NH2 group (δ 1.5–2.0 ppm, broad). Aromatic protons from the 2-chlorophenyl group appear as a multiplet (δ 7.3–7.6 ppm) .
- Mass Spectrometry (EI-MS) : The molecular ion peak [M+H]+ at m/z 237.6 confirms the molecular weight.
- X-ray Crystallography : For definitive structural confirmation, single-crystal X-ray diffraction resolves bond angles and dihedral angles between the oxadiazole and phenyl rings .
Q. How can researchers assess the compound’s purity and stability?
Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to quantify purity (>98%). Stability under physiological conditions is evaluated by incubating the compound in phosphate-buffered saline (pH 7.4, 37°C) and analyzing degradation products via LC-MS over 24–72 hours .
Advanced Research Questions
Q. What strategies resolve discrepancies in reported biological activities across studies?
Contradictions may arise from variations in assay conditions (e.g., cell line specificity, incubation time). Standardize protocols using validated cell lines (e.g., SH-SY5Y for neuroactivity) and include positive controls (e.g., dopamine receptor agonists). Parallel computational docking (AutoDock Vina) can predict binding affinities to targets like serotonin receptors, reconciling in vitro/in silico data .
Q. How does the 2-chlorophenyl substitution influence electronic properties and bioactivity?
Comparative studies with analogs (e.g., 4-chlorophenyl or unsubstituted phenyl) reveal that the ortho-chloro group enhances lipophilicity (logP ~2.1) and steric effects, impacting membrane permeability. DFT calculations (Gaussian 09, B3LYP/6-31G*) show electron-withdrawing effects stabilize the oxadiazole ring, increasing metabolic resistance .
Q. What in vitro models are suitable for evaluating neuropharmacological potential?
- Receptor Binding Assays : Radioligand displacement assays (e.g., [3H]-spiperone for dopamine D2 receptors).
- Functional Assays : Calcium flux measurements in HEK293 cells expressing GPCRs.
- Toxicity Screening : MTT assays in primary neuronal cultures to determine IC50 values .
Q. How can the oxadiazole ring formation be optimized for scalability?
Microwave-assisted synthesis reduces reaction time (20 minutes vs. 12 hours) and improves yield (90% vs. 70%). Solvent-free conditions or green solvents (e.g., PEG-400) minimize environmental impact. Catalytic additives like p-toluenesulfonic acid (10 mol%) enhance cyclization efficiency .
Q. What computational methods predict metabolic pathways and toxicity?
Use software like Schrödinger’s ADMET Predictor or SwissADME to identify probable Phase I/II metabolism sites (e.g., oxidation of the ethanamine side chain). Molecular dynamics simulations (Amber22) assess interactions with cytochrome P450 enzymes, predicting hepatotoxicity risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
